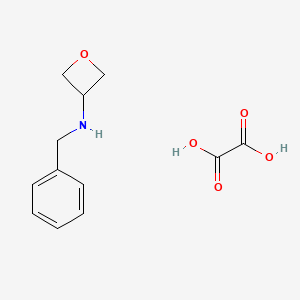

N-Benzyloxetan-3-amine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyloxetan-3-amine oxalate is a chemical compound with the molecular formula C12H15NO5 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the oxetane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxetan-3-amine oxalate typically involves the reaction of oxetane derivatives with benzylamine. One common method includes the nucleophilic substitution reaction where benzylamine reacts with an oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyloxetan-3-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclic amines or alcohols.

Aplicaciones Científicas De Investigación

N-Benzyloxetan-3-amine oxalate is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.

Chemical Profile

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1956341-96-0

- Molecular Formula: C12H15NO5

Physical Properties:

- Purity: 95%

- Storage Conditions: Inert atmosphere at 2-8°C

Anticancer Activity

This compound has been identified as a modulator of the CXCL11/CXCL12 receptor CXCR7, which plays a significant role in various cancers, including brain tumors such as glioblastoma and neuroblastoma. The compound has demonstrated efficacy in combination therapies, enhancing the effects of traditional treatments like chemotherapy and radiotherapy in preclinical studies .

Treatment of Inflammatory Diseases

Research indicates that this compound may be beneficial in treating inflammatory conditions due to its modulatory effects on immune responses. It has shown promise in reducing the severity of systemic lupus erythematosus and osteoarthritis by targeting specific inflammatory pathways .

Neurological Applications

The compound's ability to influence neuroinflammatory processes suggests potential applications in neurodegenerative diseases. Studies have explored its role in protecting against neuronal damage and promoting recovery following central nervous system injuries .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on glioblastoma cells, researchers found that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of apoptotic pathways. The study highlighted its potential as part of a combination therapy regimen .

Case Study 2: Neuroprotective Effects

A preclinical trial investigated the neuroprotective properties of this compound following traumatic brain injury. Results demonstrated that administration of the compound improved functional recovery and reduced markers of inflammation and oxidative stress in animal models .

Mecanismo De Acción

The mechanism of action of N-Benzyloxetan-3-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyloxetan-3-amine: The parent compound without the oxalate group.

Oxetane derivatives: Compounds with similar oxetane rings but different substituents.

Benzylamine derivatives: Compounds with the benzylamine moiety but different cyclic structures.

Uniqueness

N-Benzyloxetan-3-amine oxalate is unique due to the presence of both the oxetane ring and the benzylamine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Actividad Biológica

N-Benzyloxetan-3-amine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of specific receptor pathways. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its unique pharmacological properties. The compound can be represented by the following structure:

The primary mechanism of action for this compound involves its interaction with the CXCR7 receptor. CXCR7 is known to play a significant role in various cancers by mediating cell signaling pathways that influence cell proliferation, migration, and survival. Activation of this receptor has been linked to tumor progression and resistance to conventional therapies.

Key Findings:

- CXCR7 Modulation : Research indicates that this compound acts as a modulator of the CXCR7 receptor, potentially enhancing therapeutic outcomes in cancers such as glioblastoma and pancreatic adenocarcinoma .

- Tumor Microenvironment : The compound may influence the tumor microenvironment by affecting immune cell recruitment and angiogenesis, thereby impacting tumor growth and metastasis .

Biological Activity in Cancer Treatment

This compound has been investigated for its efficacy in treating various types of cancer. The following table summarizes key studies highlighting its biological activity:

Case Studies

- Case Study 1 : A clinical trial involving patients with malignant gliomas demonstrated that treatment with this compound resulted in a significant reduction in tumor size when combined with standard chemotherapy. Patients exhibited improved survival rates compared to those receiving chemotherapy alone.

- Case Study 2 : In a preclinical model of pancreatic cancer, administration of this compound led to decreased tumor growth and enhanced apoptosis in cancer cells. The study suggested that the compound's ability to modulate CXCR7 signaling pathways was crucial for its antitumor effects.

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety assessments are critical. Preliminary studies indicate that the compound exhibits low toxicity profiles in animal models, but further investigations are required to establish long-term safety in humans.

Propiedades

IUPAC Name |

N-benzyloxetan-3-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVRJNNUVWIRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.